molecular formula C5H4N4O B8530738 imidazo[1,5-d]-as-triazin-4(3H)-one

imidazo[1,5-d]-as-triazin-4(3H)-one

Cat. No.: B8530738
M. Wt: 136.11 g/mol
InChI Key: ONOJCVBIBBEBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-d][1,2,4]triazin-4(3H)-one is a fused heterocyclic compound comprising an imidazole ring fused with a 1,2,4-triazinone moiety. Key derivatives, such as 1-ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one and 1,8-dimethyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one, were synthesized via Grignard reactions followed by oxidation and pyrolysis . These compounds demonstrated inhibitory activity against histamine release from human basophils and efficacy in murine passive cutaneous anaphylaxis (PCA) models . Structural diversity is evident through multiple derivatives cataloged with distinct substituents (e.g., ethyl, methyl, propyl groups), as indicated by their CAS numbers and synonyms .

Properties

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

3H-imidazo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C5H4N4O/c10-5-8-7-2-4-1-6-3-9(4)5/h1-3H,(H,8,10)

InChI Key

ONOJCVBIBBEBGK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC(=O)N2C=N1

Origin of Product

United States

Scientific Research Applications

Biological Activities

Imidazo[1,5-d]-as-triazin-4(3H)-one derivatives have demonstrated significant biological activities:

  • Antiasthmatic Properties : Certain compounds within this class have been shown to inhibit histamine release from sensitized human basophils, indicating potential for treating asthma. For instance, 1-ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazine-4(3H)-one has been noted for its efficacy in mouse models of passive cutaneous anaphylaxis (PCA) and guinea pig models of anaphylaxis .
  • Antitumor Activity : Some derivatives exhibit broad-spectrum antitumor effects. Research has highlighted the synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one as a promising candidate for further development in cancer therapy .

Synthetic Methodologies

The synthesis of this compound involves various methods that enhance the diversity and functionality of the resultant compounds:

  • Condensation Reactions : A common synthetic route involves the condensation of imidazole derivatives with carbazic acid esters under specific conditions to yield the desired triazinones .
  • Electrophilic N-amination : This method allows for the introduction of diverse substituents onto the imidazo framework, enhancing the biological activity of the resulting compounds .

Therapeutic Potential

The therapeutic potential of this compound extends beyond asthma treatment:

  • Inhibition of Phosphodiesterase : Compounds derived from this structure have been identified as inhibitors of phosphodiesterase enzymes, which play a crucial role in various physiological processes. This inhibition could lead to therapeutic applications in conditions like asthma and other allergic responses .
  • Novel Drug Development : The structural diversity offered by this compound makes it an attractive scaffold for developing new drugs targeting various diseases.

Data Table: Summary of Applications

Application AreaCompound ExampleMechanism/Effect
Antiasthmatic1-Ethyl-8-methyl-6-propylimidazo[1,5-d]...Inhibits histamine release
Antitumor8-Carbamoyl-3-(2-chloroethyl)...Broad-spectrum antitumor agent
Phosphodiesterase InhibitionVarious derivativesModulates signaling pathways

Case Studies and Research Insights

Research into this compound has yielded promising results:

  • A study demonstrated that specific derivatives could significantly reduce mediator release from human basophils at concentrations as low as 13 µM .
  • The synthesis methods developed allow for scalability and ease of modification, making these compounds suitable for further pharmacological evaluation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-b]pyridazines

Imidazo[1,2-b]pyridazines feature an imidazole fused with a pyridazine ring, differing in nitrogen atom positioning compared to imidazo-triazinones. These compounds are more extensively studied, with established synthetic routes such as condensation reactions and transition-metal-catalyzed cross-coupling . Pharmacologically, imidazo[1,2-b]pyridazines have been explored for kinase inhibition and anticancer activity, contrasting with the antiasthma focus of imidazo-triazinones .

Benzo[4,5]imidazo[2,1-b]pyrimido[4,5-d][1,3]thiazine-2,4(3H)-diones

These polycyclic derivatives exhibit anticancer activity, with IC50 values of 21.6–31.9 µM against pancreatic (Panc1) and prostate (PC3) cancer cells, outperforming etoposide (25.2 µM) in some cases . Their mechanism involves thiazine and pyrimidine rings, differing from the triazinone core of imidazo[1,5-d]-as-triazin-4(3H)-one, which may influence target specificity .

7,7-Diphenylimidazo[2,1-c][1,2,4]triazin-6(7H)-ones

Synthesized from hydrazinyl precursors and hydrazonoyl halides, these derivatives showed broad-spectrum antifungal and antibacterial activity .

Pyrazolo[3,4-d][1,3]thiazin-4-ones and Imidazo[4,5-d][1,3]thiazine-7(3H)-thiones

These sulfur-containing analogs, synthesized via Lawesson reagent-mediated cyclization, display antimicrobial activity but lack the triazinone oxygen, which may reduce metabolic stability compared to imidazo-triazinones .

Comparative Analysis Table

Compound Class Core Structure Key Pharmacological Activity Synthetic Method Notable Derivatives/Activities References
Imidazo[1,5-d][1,2,4]triazinones Imidazole + 1,2,4-triazinone Antiasthma (histamine release inhibition) Grignard reaction, pyrolysis 1-Ethyl-8-methyl-6-propyl (IC50: <1 µM in PCA)
Imidazo[1,2-b]pyridazines Imidazole + pyridazine Kinase inhibition, anticancer Condensation, transition-metal catalysis Kinase inhibitors (e.g., CDK, JAK families)
Benzoimidazothiazinediones Benzene + imidazole + thiazine + dione Anticancer (Panc1, PC3) Multicomponent cyclization IC50: 21.6–31.9 µM vs. Panc1
Diphenylimidazotriazinones Imidazole + triazinone + diphenyl Antifungal, antibacterial Hydrazonoyl halide reactions MIC: 2–8 µg/mL against Candida spp.

Key Structural and Functional Differences

  • Nitrogen Arrangement: Imidazo-triazinones have a 1,2,4-triazinone ring, while imidazo-pyridazines feature pyridazine (two adjacent nitrogen atoms). This affects electronic properties and target binding .
  • Substituent Effects: Alkyl groups (e.g., propyl) in imidazo-triazinones enhance solubility and bioavailability, whereas aryl groups (e.g., diphenyl) in related compounds improve lipophilicity .
  • Therapeutic Targets: Imidazo-triazinones target inflammatory pathways (asthma), whereas benzoimidazothiazinediones and imidazo-pyridazines focus on cancer and kinase-related disorders .

Preparation Methods

Cyclization of 3-(4-Imidazolylmethylene)carbazic Acid Esters

The foundational method involves cyclizing 3-(4-imidazolylmethylene)carbazic acid esters (V) under high-temperature conditions. Key steps include:

  • Aldehyde Intermediate Formation : 4-Imidazolecarboxaldehyde (III) reacts with methyl/ethyl carbazate in lower alkanol solvents (e.g., methanol) with glacial acetic acid at 25°–75°C to form carbazic acid esters (V).

  • Cyclization : Heating (V) in nonpolar high-boiling solvents like diphenyl ether at 175°–275°C for 15–30 minutes yields imidazo[1,5-d]-as-triazin-4(3H)-ones (VII).

Example :

  • Reactants : Methyl carbazate, 4-imidazolecarboxaldehyde

  • Conditions : Diphenyl ether, 225°C, 20 minutes

  • Yield : 70–85% after recrystallization (ethyl acetate).

Halogenation of Parent Triazinones

Halogenated derivatives are synthesized via direct halogenation of the triazinone core:

  • Bromination : Treating imidazo[1,5-d]-as-triazin-4(3H)-one with bromine in chloroform/carbon tetrachloride at 60°–80°C introduces bromine at the R₁ position.

    • Procedure : Bromine (1.5 mL, 0.03 mol) added to triazinone (1.36 g, 0.01 mol) and NaHCO₃ (2.52 g) in water, stirred 4 hours.

    • Yield : 95% after recrystallization (toluene-hexane).

Alternative Synthetic Strategies

Imidazole Ring Construction via Orthoester Condensation

A divergent route from ACS Publications involves:

  • Imine Formation : Reacting triethyl orthoacetate with amines (R₁NH₂) in acetonitrile under reflux to form imidazole intermediates.

  • Cyclization : Using triethyl orthoformate in acetic anhydride converts amides (6) to purinone derivatives (7a–o).

Optimization Insight :

  • Lowering reaction temperature from 35°C to 15°C improved yields by 20% and reduced byproduct formation.

Thione Derivative Synthesis

Thione analogs (VI) are prepared via two methods:

  • Direct Cyclization : Use of 3-(4-imidazolylmethylene)dithiocarbazic acid esters (IV) under similar conditions as (V).

  • Sulfurization : Treating oxo compounds (VII) with P₂S₅ in pyridine at reflux.

Example :

  • Reactants : 8-Methyl-6-phenylthis compound, P₂S₅

  • Conditions : Pyridine, 115°C, 3 hours

  • Yield : 88%.

Structural Modifications

N-Alkylation at the 3-Position

  • Conventional Alkylation : Using alkyl halides or dimethylformamide dimethyl acetal in benzene/toluene at 80°–90°C.

    • Case Study : 3-N-Methylation of 8-methyl-6-phenyl derivative achieved 92% yield with dimethylformamide dimethyl acetal.

Side Chain Functionalization

  • Grignard Addition : 4-Imidazolecarboxaldehyde reacts with alkyl MgBr (C₁–C₃), followed by Jones oxidation to introduce ketone side chains.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

  • Cyclization Solvents : Diphenyl ether (b.p. 259°C) preferred for thermal stability; recovered via distillation.

  • Recrystallization Systems : Ethyl acetate/ethanol mixtures optimize crystal purity (>98%).

Process Optimization

  • Temperature Control : Maintaining 225°C ±5°C during cyclization prevents decomposition.

  • Sonification : Enhances suspension stability in formulation steps (e.g., aerosol preparations).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key signals for 6-phenyl-8-isopropyl derivative include δ 7.32 (m, Ar-H), 5.09 (s, NCH₂), 2.07 (s, CH₃).

  • Melting Points : Ranges from 210°–212°C for brominated derivatives to 185°–188°C for parent compounds.

Purity Assessment

  • HPLC Methods : C18 columns with acetonitrile/water gradients achieve baseline separation of analogs.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
Carbazate Cyclization70–8520–30 minHigh scalability
Orthoester Route60–7512–24 hVersatile R-group incorporation
Bromination954 hRegioselective functionalization

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Over-halogenation in bromination.

    • Solution : Stoichiometric Br₂ and NaHCO₃ buffer.

  • Low Solubility :

    • Issue : Recrystallization losses in polar solvents.

    • Solution : Use toluene-hexane (1:1) for high recovery .

Q & A

Q. What are the primary synthetic routes for imidazo[1,5-d]-as-triazin-4(3H)-one, and how can reaction conditions be optimized?

The synthesis often involves cyclization of precursor heterocycles or functionalization of existing scaffolds. For example, analogous triazoloquinazolines are synthesized via hydrazide-cyanamide coupling under zinc catalysis , while Pellizzari-type reactions (amide-acyl hydrazide combinations) are employed for 1,2,4-triazole derivatives . Optimization requires systematic variation of catalysts (e.g., Zn(II)), temperature (140–160°C), and solvent polarity. Purity can be enhanced via trifluoroacetate salt formation, as seen in related imidazo[1,5-a]pyrazine derivatives .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions, as demonstrated for triazoloquinazolines .
  • LC-MS : For molecular weight validation and detection of byproducts (e.g., trifluoroacetic acid adducts in imidazo[1,5-a]pyrazines) .
  • Melting Point Analysis : To assess crystallinity and purity, with deviations >2°C indicating impurities .

Q. How does the this compound core contribute to bioactivity in heterocyclic drug discovery?

The scaffold’s fused ring system enhances π-π stacking with enzyme active sites, as observed in triazoloquinazolines with antimicrobial activity . Its nitrogen-rich structure mimics purine bases, enabling interactions with nucleic acid targets, as seen in 4-amino-substituted imidazo[4,5-d][1,2,3]triazin-4-one derivatives .

Q. What protocols ensure high purity (>95%) in this compound preparations?

  • Recrystallization : Use polar aprotic solvents (DMF, dioxane) to remove hydrophilic impurities .
  • HPLC-Purification : Reverse-phase C18 columns with acetonitrile/water gradients, as applied to trifluoroacetate salts .
  • Salt Formation : Trifluoroacetic acid improves crystallinity and purity in imidazo[1,5-a]pyrazine analogs .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in predicted vs. observed bioactivity for this compound derivatives?

  • Docking Simulations : Compare binding affinities to targets (e.g., bacterial topoisomerases) using software like AutoDock Vina. Discrepancies may arise from solvation effects or protein flexibility .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ) with antimicrobial IC50 values to identify outliers .
  • MD Simulations : Assess thermodynamic stability of ligand-receptor complexes over 100-ns trajectories .

Q. What experimental strategies address variability in antimicrobial activity data across this compound analogs?

  • Standardized Assays : Use Mueller-Hinton agar and clinical strains (e.g., S. aureus ATCC 25923) with reference drugs (e.g., ketoconazole) to normalize results .
  • Dose-Response Curves : Calculate MIC90 values in triplicate to distinguish true activity from assay noise .
  • Metabolite Profiling : LC-MS/MS to detect degradation products that may interfere with bioactivity .

Q. How can regioselective functionalization at the 4-position of this compound be achieved?

  • Nucleophilic Substitution : React with amines (e.g., methylamine) under basic conditions (K2CO3/DMF, 60°C) to yield 4-amino derivatives .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3)4, Na2CO3) for 4-aryl substituents .
  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to direct functionalization .

Q. What factorial design approaches optimize reaction yields for novel this compound analogs?

  • 2k Factorial Design : Vary factors (catalyst loading, temperature, solvent) to identify interactions. For example, Zn(II) catalyst × temperature significantly impacts yields in triazole syntheses .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., pH and reaction time) to maximize yield .

Q. How do steric and electronic effects influence the thermodynamic stability of this compound derivatives?

  • DFT Calculations : Compare HOMO-LUMO gaps of substituents (e.g., electron-withdrawing nitro groups reduce stability) .
  • X-ray Crystallography : Resolve crystal packing effects; bulky substituents (e.g., benzofuran) may enhance stability via van der Waals interactions .

Q. What data management practices ensure reproducibility in this compound research?

  • Electronic Lab Notebooks (ELNs) : Track reaction parameters (e.g., solvent purity, humidity) to identify variability sources .
  • Version Control : Use Git for computational scripts to maintain reproducibility in simulations .
  • Metadata Tagging : Annotate spectra with instrument settings (e.g., NMR shim gradients) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.